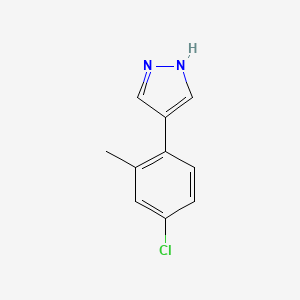

4-(4-Chloro-2-methylphenyl)-1H-pyrazole

Description

4-(4-Chloro-2-methylphenyl)-1H-pyrazole is a nitrogen-containing heterocyclic compound featuring a pyrazole core substituted at the 4-position with a 4-chloro-2-methylphenyl group. Pyrazole derivatives are of significant interest in medicinal and agrochemical research due to their diverse biological activities, including antimicrobial, antifungal, and insecticidal properties .

Properties

IUPAC Name |

4-(4-chloro-2-methylphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-7-4-9(11)2-3-10(7)8-5-12-13-6-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCUCSHOPJYAHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methylphenyl)-1H-pyrazole typically involves the reaction of 4-chloro-2-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methylphenyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of 4-(4-methylphenyl)-1H-pyrazole.

Substitution: Formation of 4-(4-methoxy-2-methylphenyl)-1H-pyrazole.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities, making it a valuable scaffold in drug development. Key applications include:

- Anti-inflammatory Activity : Pyrazole derivatives, including 4-(4-Chloro-2-methylphenyl)-1H-pyrazole, have been shown to possess significant anti-inflammatory properties. Studies indicate that compounds with pyrazole structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, certain synthesized derivatives have demonstrated comparable efficacy to established anti-inflammatory drugs like diclofenac sodium and celecoxib in various bioassays .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Research indicates that pyrazole derivatives can exhibit antibacterial, antifungal, and antimycobacterial effects. Specific compounds have shown promising results against strains such as Escherichia coli and Staphylococcus aureus, indicating their potential use in treating infectious diseases .

- Anticancer Potential : There is growing interest in the anticancer properties of pyrazole derivatives. Compounds derived from this scaffold have been studied for their ability to inhibit cancer cell proliferation across several cancer types, including breast and prostate cancers. Some derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the pyrazole ring. Structure-activity relationship studies have been critical in optimizing these compounds for enhanced biological activity. For example:

- Synthesis Techniques : Various synthetic routes have been developed to create pyrazole derivatives with specific functional groups that enhance their pharmacological properties. Techniques such as microwave-assisted synthesis and one-pot reactions have improved yields and reduced reaction times .

- SAR Insights : Research into the SAR of pyrazoles has revealed that specific substitutions at the phenyl ring significantly influence biological activity. For instance, the presence of electron-withdrawing groups like chlorine enhances anti-inflammatory potency while maintaining low toxicity profiles .

Case Studies and Research Findings

Several studies illustrate the effectiveness of this compound derivatives:

- Anti-inflammatory Efficacy : A study by Nagarapu et al. synthesized a series of pyrazoles and tested them against carrageenan-induced paw edema models, finding that certain derivatives exhibited superior anti-inflammatory effects compared to standard treatments .

- Antimicrobial Activity : Burguete et al. reported on the synthesis of 1-acetyl-3,5-diphenyl-4,5-dihydro-pyrazole derivatives that were tested against multiple bacterial strains, demonstrating significant antibacterial activity at low concentrations .

- Anticancer Activity : Research by Lange et al. focused on the development of pyrazoline derivatives derived from this compound, showing promising results in inhibiting proliferation of various cancer cell lines through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key pyrazole derivatives and their structural/functional differences:

Physicochemical Properties

- Melting Points : Derivatives with bulky substituents (e.g., imidazole in ) exhibit higher melting points (~174–176°C) compared to simpler analogs, likely due to increased molecular symmetry and packing efficiency.

- Spectroscopic Data : FT-IR and NMR data (e.g., δ 8.35 ppm for pyrazole protons in ) align with typical pyrazole spectral profiles, confirming core structural integrity.

Structural Insights from Crystallography

X-ray studies reveal that substituents like the 4-chloro-2-methylphenyl group induce slight torsional angles (e.g., 18.23° in ) between the pyrazole core and aromatic rings, affecting conjugation and electronic delocalization. Such distortions may influence intermolecular interactions (e.g., C–H⋯O bonds) and crystal packing .

Key Research Findings

- Agrochemical Efficacy : Pyrazole carboxamides with trifluoromethyl groups () outperform simpler chloro/methyl derivatives in insecticidal activity, highlighting the role of electron-withdrawing groups.

- Synthetic Flexibility : Boron-containing pyrazoles (e.g., ) enable cross-coupling reactions, expanding access to diverse analogs.

- Validation Tools : Software like SHELXL () and ORTEP-III () ensure accurate structural determination, critical for structure-activity relationship (SAR) studies.

Biological Activity

4-(4-Chloro-2-methylphenyl)-1H-pyrazole, a compound of the pyrazole class, has garnered attention in recent years for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H9ClN2

- CAS Number : 2228819-81-4

The compound features a pyrazole ring substituted with a chloro and a methyl group on the phenyl moiety, which contributes to its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in various metabolic pathways.

- Antimicrobial Activity : Studies indicate that it exhibits inhibitory effects against certain fungal strains, such as Botrytis cinerea, demonstrating its potential as a fungicide .

- Anticancer Properties : Preliminary investigations suggest that derivatives of pyrazole compounds can inhibit the growth of cancer cell lines, indicating potential applications in cancer therapy .

Antifungal Activity

A study evaluated the antifungal properties of this compound against Botrytis cinerea. The results are summarized in the table below:

| Compound | Concentration (μg/mL) | Inhibition (%) |

|---|---|---|

| This compound | 50 | 77.27 |

| Control (Fluxapyroxad) | 50 | 67.27 |

These findings indicate that the compound exhibits comparable antifungal activity to established controls .

Anticancer Activity

Research has also highlighted the anticancer potential of pyrazole derivatives. A library of compounds, including those based on the pyrazole scaffold, was screened for cytotoxicity against various cancer cell lines. Notably, certain derivatives demonstrated significant inhibition rates against melanoma and cervical cancer cells, suggesting that this compound may possess similar properties .

Case Studies and Research Findings

- Fungicidal Activity Study : In one study, two new pyrazole derivatives were synthesized and tested against Botrytis cinerea. The results indicated that these compounds exhibited good inhibitory activity, reinforcing the potential application of pyrazole derivatives in agricultural settings .

- Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects of various pyrazole derivatives revealed that some compounds could inhibit cell proliferation effectively in cancer models. This suggests a promising avenue for further research into their therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.